ROCK2 Enzymatic Activity: Direct Comparison with Non-Biotinylated S6(229-239)
The biotinylated S6(229-239) amide serves as a direct substrate for ROCK2 with a reported Km of 0.9 µM . While the non-biotinylated S6(229-239) peptide (AKRRRLSSLRA) exhibits an identical Km of 0.9 µM for ROCK2 , the biotinylated version provides critical assay advantages without compromising enzymatic recognition. In contrast, the S6(229-239) peptide exhibits a substantially higher Km of 0.18 mM (180 µM) for p90 rsk (S6K), demonstrating a >200-fold preference for ROCK2 . This differential affinity highlights the peptide's utility as a selective substrate for ROCK2 activity measurements.
| Evidence Dimension | Michaelis constant (Km) for kinase phosphorylation |
|---|---|
| Target Compound Data | Km = 0.9 µM for ROCK2 |
| Comparator Or Baseline | Non-biotinylated S6(229-239) (AKRRRLSSLRA): Km = 0.9 µM for ROCK2; S6(229-239) peptide for p90 rsk (S6K): Km = 0.18 mM |
| Quantified Difference | Identical Km for ROCK2 between biotinylated and non-biotinylated versions; >200-fold lower Km for ROCK2 vs. p90 rsk |
| Conditions | Phosphocellulose assay using purified kinases and peptide substrates |
Why This Matters
Confirms that biotinylation does not impair substrate recognition by ROCK2, allowing researchers to leverage the biotin tag for detection without sacrificing kinetic fidelity.
